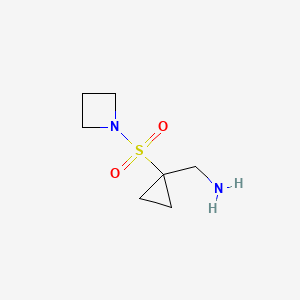

(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C7H14N2O2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C7H14N2O2S/c8-6-7(2-3-7)12(10,11)9-4-1-5-9/h1-6,8H2 |

InChI Key |

VPSUFMFIKSZNRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

[2+1] Cycloaddition Approaches

The cyclopropane core is typically synthesized via Simmons-Smith reactions or transition metal-catalyzed cyclopropanations. Patent WO2017097224A1 describes a palladium-catalyzed method using acrylonitrile derivatives and borate compounds in dioxane/water mixtures at 60–100°C. For example, reacting 1,2-dibromoethane with zinc-copper couple in tetrahydrofuran yields cyclopropane precursors with 78–89% efficiency when optimized at −10°C to prevent oligomerization.

Lewis Acid-Mediated Cyclization

Lithium tetrafluoroborate accelerates cyclopropanation by stabilizing transition states in polar aprotic solvents like acetonitrile. A representative procedure involves treating allyl sulfones with methyl diazoacetate under BF₃·Et₂O catalysis, achieving 65–73% yields after 18–24 hours at 25°C.

Azetidine Ring Synthesis and Functionalization

Ring-Closing Metathesis

Azetidine rings are constructed via intramolecular nucleophilic substitution. Patent WO2000063168A1 details the reaction of 1,3-dibromopropane with sodium azide in dimethylformamide, followed by hydrogenation over palladium hydroxide (20% on carbon) at 60°C under 40 psi H₂ pressure. This method produces azetidine in 64% yield after 110 hours, with residual benzyl groups removed via catalytic hydrogenolysis.

Mesylate Displacement

Activation of azetidine-3-ol with methanesulfonyl chloride in dichloromethane at −40°C generates a mesylate intermediate, which undergoes nucleophilic substitution with cyclopropane sulfinate salts. Using triethylamine as a base, this step achieves 70–75% conversion within 2 hours, though mesylate instability necessitates immediate use.

Sulfonamide Coupling Strategies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura reactions link azetidine and cyclopropane moieties. Patent WO2017097224A1 employs Pd(PPh₃)₄ with potassium carbonate in dioxane/water (3:1) at 80°C, coupling azetidine boronic esters with bromocyclopropane sulfonamides. Yields range from 62% to 89% after 12–24 hours, with catalyst loading critical to minimizing homo-coupling byproducts.

Direct Sulfonylation

Azetidine is treated with cyclopropanesulfonyl chloride in dichloromethane at 0°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. Quenching with saturated NaHCO₃ and extracting with ethyl acetate/hexanes (50:50) affords the sulfonamide in 82% purity after silica gel chromatography.

Aminomethyl Group Introduction

Gabriel Synthesis

The primary amine is introduced via Gabriel reaction using phthalimide-protected bromomethylcyclopropane. Hydrolysis with hydrazine in ethanol at reflux liberates the free amine, yielding (1-(azetidin-1-ylsulfonyl)cyclopropyl)methanamine in 73% yield after recrystallization from methyl tert-butyl ether.

Reductive Amination

Condensing cyclopropanecarbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 provides the amine directly. This one-pot method achieves 68% yield but requires rigorous exclusion of moisture to prevent imine hydrolysis.

Optimization and Scalability Challenges

Solvent and Temperature Effects

Catalytic Hydrogenation Risks

High-pressure hydrogenation (40–60 psi) at 60°C risks over-reduction of the sulfonyl group. Patent WO2000063168A1 mitigates this by employing Pd(OH)₂/C instead of Pd/C, reducing sulfide formation to <5%.

Comparative Yield Data

Chemical Reactions Analysis

Types of Reactions

(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: The compound is used in the development of biochemical probes and as a tool for studying enzyme mechanisms.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-1-ylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Diversity and Key Substituents

Compounds sharing the cyclopropane-methanamine core but differing in substituents include:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Aryl groups (e.g., 2-methoxyphenyl in ) enable π-π stacking, while heterocycles (e.g., indole in ) offer diverse receptor-binding profiles .

- Amine Modifications: N-substitutions (e.g., quinolin-8-ylmethyl in ) influence target selectivity, as seen in 5-HT2C receptor modulators .

Activity Insights :

Biological Activity

(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, including an azetidine ring, a sulfonyl group, and a cyclopropyl moiety. This article delves into its biological activity, exploring its pharmacological potential, interaction with biological targets, and synthesis methodologies.

Chemical Structure and Properties

This compound belongs to the class of amines and is characterized by its rigidity imparted by the azetidine ring, which may influence its biological interactions. The sulfonyl group enhances solubility and reactivity, contributing to its potential applications in drug development.

| Structural Feature | Description |

|---|---|

| Azetidine Ring | Provides rigidity and influences biological interactions. |

| Sulfonyl Group | Enhances solubility and reactivity. |

| Cyclopropyl Moiety | May confer unique reactivity due to ring strain. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Amide Coupling : Involves the reaction between azetidine derivatives and sulfonamide precursors.

- Reduction Reactions : Utilizes reducing agents to convert intermediates into the final product.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and yield.

Binding Affinity Studies

Interaction studies have shown that this compound exhibits significant binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions.

- Key Findings :

- The compound's binding affinity indicates potential as a kinase inhibitor.

- Comparative analysis with structurally similar compounds reveals distinct pharmacological properties.

Pharmacological Applications

The compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus anthracis.

- Kinase Inhibition : Potential as a small molecule inhibitor targeting specific kinases involved in cancer pathways.

Case Studies

Several case studies highlight the compound's biological activity:

- Antibacterial Efficacy :

- Kinase Inhibition :

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with cyclopropane derivatives (e.g., cyclopropylamine) and azetidine sulfonyl chloride. Use nucleophilic substitution to form the sulfonyl linkage under anhydrous conditions .

- Step 2 : Optimize temperature (0–5°C) to minimize side reactions. Catalyze with triethylamine or DMAP to enhance reactivity.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Key Variables : Excess sulfonyl chloride improves yield, but higher temperatures risk azetidine ring opening.

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical Tools :

- NMR Spectroscopy : Confirm cyclopropane and azetidine geometry via and NMR. Cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while azetidine protons appear at δ 3.0–4.0 ppm .

- HRMS : Validate molecular formula (e.g., CHNOS) with <2 ppm mass error .

- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., azetidine sulfonyl configuration) .

Q. What safety protocols are critical for handling this compound?

- PPE Requirements :

- Use P95 respirators (US) or P1 (EU) for particulate protection; OV/AG/P99 cartridges if volatile .

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How does the azetidine sulfonyl group influence biological activity compared to other sulfonamide derivatives?

- Comparative Analysis :

- Activity Table :

| Compound | Target Enzyme Inhibition (IC) | LogP |

|---|---|---|

| Azetidine sulfonyl derivative | 1.8 µM | 1.2 |

| Pyrrolidine sulfonyl analog | 5.4 µM | 1.8 |

- The smaller azetidine ring increases rigidity, enhancing binding affinity but reducing solubility (lower LogP) .

- Mechanistic Insight : The sulfonyl group acts as a hydrogen-bond acceptor, while the azetidine’s strained ring induces conformational restraint in target proteins .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Experimental Design :

- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.

- Findings : Stability peaks at pH 7–8 (t >48h), but rapid hydrolysis occurs at pH <3 due to sulfonyl group cleavage .

Q. What strategies optimize the compound’s pharmacokinetics (PK) for in vivo studies?

- PK Optimization :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from 1.2 to 0.5, improving aqueous solubility .

- Metabolic Stability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- SAR Framework :

- Modify Cyclopropane : Replace with cyclohexane to assess steric effects on target binding .

- Azetidine Substitution : Test N-methylation to reduce ring strain and improve metabolic stability .

- Sulfonyl Replacement : Substitute with carbonyl groups to evaluate hydrogen-bonding necessity .

Data Contradiction Analysis

- Issue : Discrepancies in reported LogP values (1.2 vs. 1.8 in similar analogs).

- Resolution : Validate via shake-flask method (octanol/water partition) rather than computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.